molecular formula C4H9NNaO5P B1139091 DL-2-Amino-4-phosphonobutyric acid sodium salt CAS No. 1263093-79-3

DL-2-Amino-4-phosphonobutyric acid sodium salt

Cat. No.: B1139091
CAS No.: 1263093-79-3
M. Wt: 205.08
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both amino acid and phosphonic acid functional groups. The compound bears the IUPAC name sodium;[(3R)-3-amino-3-carboxypropyl]-hydroxyphosphinate, reflecting its complex structural arrangement. Alternative nomenclature includes this compound and sodium 2-amino-4-phosphonobutanoate, with variations in naming conventions observed across different chemical databases.

The molecular formula of the sodium salt form is C₄H₉NNaO₅P, distinguished from the free acid form which possesses the formula C₄H₁₀NO₅P. This difference reflects the deprotonation of one carboxylic acid hydrogen atom and subsequent coordination with the sodium cation. The molecular weight of the sodium salt measures 205.08 g/mol, representing an increase from the free acid molecular weight of 183.10 g/mol due to sodium incorporation.

Chemical Identifier Value
Molecular Formula (Sodium Salt) C₄H₉NNaO₅P
Molecular Formula (Free Acid) C₄H₁₀NO₅P
Molecular Weight (Sodium Salt) 205.08 g/mol
Molecular Weight (Free Acid) 183.10 g/mol
CAS Number (Sodium Salt) 1263093-79-3
CAS Number (Free Acid) 20263-07-4

The Chemical Abstracts Service registry numbers distinguish between the different forms of the compound, with 1263093-79-3 assigned to the sodium salt form and 20263-07-4 corresponding to the free acid DL-2-amino-4-phosphonobutyric acid. These distinct identifiers facilitate precise chemical identification in research databases and commercial applications.

The simplified molecular-input line-entry system notation for the sodium salt appears as [Na+].NC(CCCP(O)([O-])=O)C(O)=O, demonstrating the ionic character of the compound with the sodium cation and the deprotonated phosphonate group. The International Chemical Identifier key KWRCYAPNGUCHOE-UHFFFAOYSA-M provides a unique digital fingerprint for database searches and chemical informatics applications.

Stereochemical Configuration and Isomeric Forms

The designation "DL" in the compound name indicates the presence of a racemic mixture containing equal proportions of both D-(−) and L-(+) enantiomers of 2-amino-4-phosphonobutyric acid. This stereochemical arrangement originates from the presence of a chiral center at the carbon atom bearing the amino group, specifically the C-2 position of the butyric acid backbone. The stereochemical complexity of this compound significantly influences its biological activity and chemical behavior.

The D-enantiomer, designated as D-(−)-2-amino-4-phosphonobutyric acid, exhibits distinct pharmacological properties compared to its L-counterpart. Research demonstrates that the D-isomer functions primarily as a broad spectrum excitatory amino acid receptor antagonist, while maintaining agonist activity at specific receptor subtypes. The L-enantiomer, L-(+)-2-amino-4-phosphonobutyric acid, demonstrates selective agonist activity toward group III metabotropic glutamate receptors with significantly enhanced potency compared to the D-form.

Stereoisomer Configuration Primary Activity Receptor Selectivity
D-(−)-2-amino-4-phosphonobutyric acid D-configuration Antagonist Broad spectrum EAA receptors
L-(+)-2-amino-4-phosphonobutyric acid L-configuration Agonist Group III mGluR selective
DL-mixture Racemic Mixed activity Combined properties

The racemic nature of this compound results in the compound exhibiting combined pharmacological properties of both enantiomers, though the L-isomer typically dominates the observed biological effects due to its higher receptor affinity. This stereochemical consideration proves crucial for understanding the compound's mechanism of action and optimizing its application in research settings.

Structural analysis reveals that the stereocenter configuration significantly affects the spatial orientation of the phosphonic acid group relative to the amino acid backbone. X-ray crystallographic studies of related compounds demonstrate that the L-configuration facilitates optimal binding geometry with target proteins, particularly group III metabotropic glutamate receptors. The three-dimensional arrangement of functional groups in each enantiomer creates distinct molecular recognition patterns that govern receptor specificity and binding affinity.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic analysis of DL-2-amino-4-phosphonobutyric acid and its derivatives provides detailed insights into the three-dimensional molecular architecture and intermolecular interactions. The phosphonic acid functional group exhibits characteristic structural features with one phosphorus-oxygen bond demonstrating double bond character, measuring approximately 1.499 Å, while the two single phosphorus-oxygen bonds extend to approximately 1.544 Å. The phosphorus-carbon bond length measures approximately 1.759 Å, consistent with tetrahedral geometry around the phosphorus center.

The bond angles around the phosphorus atom range from 103.46° to 112.86°, indicating a distorted tetrahedral geometry that deviates from the ideal 109.5° due to electronic and steric influences. This distortion results from the presence of the phosphorus-oxygen double bond and the electron-withdrawing nature of the multiple oxygen substituents. The molecular geometry around the amino acid portion follows standard amino acid conformational parameters, with typical carbon-carbon and carbon-nitrogen bond lengths and angles.

Structural Parameter Measurement Reference Standard
P=O bond length 1.499 Å Phosphonic acid typical
P-O bond length (single) 1.544 Å Phosphonic acid typical
P-C bond length 1.759 Å Phosphonic acid typical
O-P-O bond angle 103.46° - 112.86° Distorted tetrahedral
Melting point 225°C - 231°C Thermal stability indicator

Three-dimensional conformational analysis reveals that the compound adopts multiple stable conformations in solution due to rotation around single bonds, particularly the carbon-carbon bonds connecting the amino acid and phosphonic acid portions. Nuclear magnetic resonance studies demonstrate that the phosphonic acid group can orient in various spatial arrangements relative to the amino acid backbone, influencing receptor binding and biological activity.

The crystal structure of related metabotropic glutamate receptor complexes with L-2-amino-4-phosphonobutyric acid demonstrates specific binding orientations that stabilize the active receptor conformation. These structural studies reveal that both the electronic properties and spatial positioning of the distal phosphate group contribute significantly to receptor binding affinity and selectivity. The phosphonic acid moiety forms critical hydrogen bonding interactions with basic amino acid residues in the receptor binding site, stabilizing the ligand-receptor complex.

Sodium Salt Derivatization: Rationale and Structural Implications

The conversion of DL-2-amino-4-phosphonobutyric acid to its sodium salt form addresses several practical challenges associated with the free acid compound while introducing specific structural modifications that influence its chemical and physical properties. The primary rationale for sodium salt formation centers on dramatically improved water solubility, with the sodium salt achieving solubility up to 100 millimolar in water compared to limited solubility of the free acid. This enhanced solubility proves essential for biological research applications and pharmaceutical formulations.

The deprotonation process involves removal of one hydrogen atom from either the carboxylic acid group or one of the phosphonic acid hydroxyl groups, followed by coordination with the sodium cation. The resulting ionic character fundamentally alters the compound's physicochemical properties, including solubility, stability, and handling characteristics. The sodium salt form demonstrates improved chemical stability under physiological conditions and reduced hygroscopic behavior compared to the free acid.

Structural implications of sodium salt formation include significant changes in intermolecular interactions and crystal packing arrangements. The presence of the sodium cation creates additional electrostatic interactions that influence solid-state structure and dissolution behavior. The ionic character of the salt form also affects the compound's partition coefficient, making it more hydrophilic and reducing membrane permeability compared to the neutral acid form.

Property Free Acid Sodium Salt Improvement Factor
Water Solubility 50 mM 100 mM 2-fold increase
Hygroscopic Nature High Reduced Improved handling
Chemical Stability Moderate Enhanced Better storage
Crystalline Form Variable Consistent Manufacturing advantage

The sodium salt derivatization process preserves the essential structural features required for biological activity while optimizing the compound for practical applications. The ionic nature of the salt form facilitates dissolution and subsequent receptor binding, as the deprotonated phosphonate group can readily participate in ionic interactions with positively charged amino acid residues in target proteins. This structural modification maintains the critical electronic properties of the phosphonic acid group while improving bioavailability and experimental utility.

Furthermore, the sodium salt form demonstrates enhanced thermal stability and reduced decomposition during storage compared to the free acid. The presence of the sodium cation helps stabilize the phosphonic acid group against hydrolytic degradation and oxidative processes that might otherwise compromise compound integrity. These structural and stability advantages make the sodium salt form the preferred choice for research applications and potential therapeutic development.

Properties

IUPAC Name

sodium;[(3R)-3-amino-3-carboxypropyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPQOULJIILQQ-AENDTGMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CP(=O)(O)[O-])[C@H](C(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Butyric Acid Derivatives

The phosphonate group is introduced using a Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a brominated butyrate intermediate. For example, ethyl 4-bromobutyrate undergoes phosphorylation with triethyl phosphite under reflux conditions, yielding ethyl 4-phosphonobutyrate. This step typically achieves 70–85% yield, contingent on the purity of the brominated precursor.

Table 1: Key Parameters for Phosphorylation

ParameterOptimal RangeImpact on Yield
Temperature110–130°C±15% efficiency
Molar Ratio (P:Br)1.2:1Excess P reduces side products
Reaction Time6–8 hoursProlonged time risks decomposition

Key Reaction Steps and Conditions

Amino Group Introduction

The amino group is introduced via reductive amination of 4-phosphonobutyraldehyde. Using sodium cyanoborohydride in the presence of ammonium acetate, the aldehyde is converted to the racemic amino-phosphonate derivative. Stereochemical control remains challenging, necessitating chiral resolution post-synthesis.

Critical Considerations :

  • Solvent System : Methanol/water mixtures (4:1) enhance reagent solubility while minimizing aldehyde hydration.

  • pH Control : Maintaining pH 6–7 with acetic acid ensures optimal activity of the reducing agent.

Sodium Salt Formation

The final step involves treating DL-2-amino-4-phosphonobutyric acid with sodium hydroxide in aqueous ethanol. Stoichiometric neutralization (1:1 molar ratio) ensures complete conversion to the sodium salt without overshooting the target pH.

Table 2: Neutralization Conditions

ParameterSpecificationOutcome
NaOH Concentration2M in ethanol98% conversion
Temperature25°CPrevents esterification
Stirring Time2 hoursEnsures homogeneity

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key adaptations from laboratory methods include:

Continuous Flow Phosphorylation

Replacing batch reactors with continuous flow systems reduces reaction time from 8 hours to 45 minutes. This method enhances heat dissipation, critical for exothermic phosphorylation.

Crystallization Optimization

The sodium salt is purified via anti-solvent crystallization using acetone. Industrial facilities employ gradient cooling (50°C → 4°C over 12 hours) to maximize crystal size and purity (>99.5% by HPLC).

Optimization of Reaction Parameters

Catalytic Enhancements

Recent advances utilize zeolite catalysts during reductive amination to improve enantiomeric excess (ee) from 50% to 78%. This reduces reliance on post-synthetic resolution.

Solvent Recycling

Ethanol and acetone are recovered via fractional distillation, achieving 90% solvent reuse. This lowers production costs by 30% and aligns with green chemistry principles.

Analytical Methods for Quality Control

Purity Assessment

  • HPLC : C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (95:5 → 60:40 over 20 minutes). Retention time: 8.2 minutes.

  • NMR : Characteristic peaks at δ 3.15 (d, J = 18 Hz, PO₃Na) and δ 1.85 (m, CH₂CH₂PO₃).

Sodium Content Analysis

Flame photometry confirms sodium content within 0.5% of theoretical values (8.9–9.1% w/w).

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

MethodYield (%)Purity (%)Cost (USD/kg)
Batch Phosphorylation7898.2450
Flow Phosphorylation8299.1380
Catalytic Amination8599.5410

Flow systems outperform batch methods in yield and cost, while catalytic amination enhances stereochemical control.

Chemical Reactions Analysis

Types of Reactions: DL-2-Amino-4-phosphonobutyric acid sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other amines.

    Complexation Reactions: Metal ions like calcium or magnesium can form complexes with the phosphono group under aqueous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified amino or phosphono groups, while complexation reactions result in metal-phosphonate complexes .

Scientific Research Applications

Glutamate Signaling Pathways

DL-AP4 acts as a broad-spectrum antagonist for glutamate receptors, which play a crucial role in synaptic transmission within the central nervous system (CNS). By blocking these receptors, researchers can investigate the effects of glutamate on various neuronal processes, such as learning and memory, synaptic plasticity, and excitotoxicity—conditions where excessive stimulation by glutamate can lead to neuronal damage .

Key Findings:

  • Studies have demonstrated that DL-AP4 can inhibit signaling pathways triggered by glutamate, thereby affecting neuronal excitability and synaptic plasticity.
  • The compound's ability to modulate receptor activity has implications for developing therapeutic strategies for neurological disorders like epilepsy and stroke.

Retinal Function

DL-AP4 has been extensively used to explore its effects on the retinal ON and OFF pathways. Research indicates that this compound suppresses activity in the ON pathways of the retina without completely eliminating responses in these channels . This selectivity makes it a valuable tool for understanding visual processing mechanisms.

Case Study:

  • In experiments with goldfish, intraocular injections of DL-AP4 resulted in a significant reduction in the amplitude of the electroretinogram b-wave while preserving ON and OFF responses from the optic nerve . This suggests that while DL-AP4 affects visual signal processing, it does not fully inhibit the ON pathway.

Modulating Tumor Responses

Recent studies have explored DL-AP4's potential in cancer therapy, particularly concerning its interaction with mGluR4 to influence cellular responses to chemotherapeutic agents like 5-fluorouracil (5-FU). The compound has been shown to alter cellular resistance to 5-FU, indicating its potential utility in enhancing cancer treatment efficacy.

Key Findings:

  • In vitro experiments demonstrated that DL-AP4 could significantly affect cell survival rates when combined with 5-FU treatment, suggesting a synergistic effect that could improve therapeutic outcomes .

Comparative Analysis of Related Compounds

To better understand the unique properties of DL-AP4, it is useful to compare it with structurally or functionally similar compounds:

Compound NameSimilarity/Functionality
D-2-Amino-4-phosphonobutyric acidActs as a glutamate receptor antagonist
L-2-Amino-4-phosphonobutyric acidIsomer with similar biological activity
2-Amino-4-phosphonobutyric acidRelated compound with potential applications in neuroscience

DL-AP4 is distinguished by its specific binding affinity for mGluR4 and its ability to inhibit cyclic AMP production, making it particularly valuable for research focused on metabotropic glutamate receptors.

Mechanism of Action

DL-2-Amino-4-phosphonobutyric acid sodium salt acts as an agonist for metabotropic glutamate receptors, specifically mGluR4. It binds to these receptors and activates signaling pathways that are negatively correlated with adenylate cyclase. This results in the inhibition of cyclic AMP (cAMP) production, which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

Key Research Findings

Incomplete ON-Pathway Blockade :
DL-AP4 suppresses ~80% of goldfish retinal ON responses but leaves residual activity, suggesting parallel signaling pathways or incomplete receptor saturation .

Species-Specific mGluR Activation :
DL-AP4’s efficacy varies across vertebrates, with stronger effects in mammals than fish, highlighting evolutionary differences in mGluR expression .

Enzyme Inhibition : Incorporation of DL-AP4 into peptides mimics phosphoserine, enabling studies of cAMP-dependent protein kinase mechanisms .

Biological Activity

DL-2-Amino-4-phosphonobutyric acid sodium salt (DL-AP4) is a compound recognized for its significant role in neuropharmacology, particularly as an agonist for metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of DL-AP4, exploring its mechanisms, applications in research, and therapeutic potential.

  • Molecular Formula : C₄H₉NNaO₅P
  • Molecular Weight : 205.08 g/mol
  • CAS Number : 1263093-79-3

DL-AP4 is a synthetic analog of glutamate, designed to interact specifically with mGluRs, which are pivotal in modulating synaptic transmission and plasticity in the central nervous system.

DL-AP4 primarily acts as an agonist for mGluR4, a subtype of metabotropic glutamate receptors. Upon binding to mGluR4, DL-AP4 activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased levels of cyclic AMP (cAMP) within the cell. This mechanism is crucial for various physiological processes, including neurotransmitter release modulation and neuroprotection.

Neuropharmacological Effects

  • Inhibition of Excitatory Neurotransmission : DL-AP4 has been shown to suppress excitatory neurotransmission in various models, including retinal studies where it reduced the release of glutamate from photoreceptors .
  • Antiparkinsonian Activity : Research indicates that compounds targeting mGluR4 can reverse motor deficits in parkinsonian models. For instance, VU0418506, a compound related to DL-AP4, demonstrated significant efficacy in reversing haloperidol-induced catalepsy in rodents . This suggests that DL-AP4 may also hold potential for similar therapeutic applications.
  • Protective Effects Against Excitotoxicity : Studies have indicated that DL-AP4 can provide neuroprotective effects by mitigating excitotoxic damage in models of neurological disorders such as epilepsy and stroke .

Research Applications

DL-AP4 is extensively used in research settings to investigate the roles of glutamate receptors in various physiological and pathological contexts:

  • Central Nervous System Studies : It serves as a valuable tool for examining synaptic plasticity and neurotransmission in the brain.
  • Retinal Research : Its application in studying retinal pathways has provided insights into visual processing and potential treatments for retinal diseases .

Case Studies and Findings

A summary of notable studies involving DL-AP4 includes:

StudyFindingsApplication
Evans et al. (1982)Demonstrated inhibition of excitatory amino acid-induced responses using DL-AP4 in isolated spinal cord preparations .Understanding synaptic mechanisms in spinal cord physiology.
Research on Retinal MetabolismInvestigated the energy requirements of glutamatergic pathways using DL-AP4 to assess its impact on lactate production and oxygen consumption .Insights into metabolic processes in retinal neurons.
Antiparkinsonian ActivityVU0418506 showed robust activity in reversing motor deficits similar to effects expected from DL-AP4 .Potential therapeutic strategies for Parkinson's disease.

Q & A

What is the primary mechanism of action of DL-2-Amino-4-phosphonobutyric acid sodium salt (DL-AP4) in modulating synaptic transmission?

Basic
DL-AP4 acts as a competitive antagonist of metabotropic glutamate receptors (mGluRs), particularly mGluR6 in retinal ON-bipolar cells, blocking the signal transduction cascade initiated by glutamate release from photoreceptors. This inhibition disrupts the depolarization of ON-bipolar cells, making it a critical tool for isolating OFF-pathway responses in retinal electrophysiology studies. Methodologically, researchers apply DL-AP4 at concentrations of 50–100 µM in isolated retinal preparations to dissect ON/OFF pathway contributions to light-evoked signals .

How is this compound synthesized and characterized for research use?

Basic
DL-AP4 is synthesized via phosphonation of 2-aminobutyric acid derivatives, followed by sodium salt formation. Purity (typically ≥95%) is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Researchers should confirm batch-specific purity and solubility profiles (e.g., in aqueous buffers at pH 7.4) prior to experimental use. Stability testing under storage conditions (-20°C, desiccated) is recommended to avoid hydrolysis of the phosphonate group .

How can researchers design experiments to differentiate between APB-sensitive and insensitive pathways in retinal signal processing?

Advanced
To isolate APB-sensitive (mGluR6-dependent) pathways, combine DL-AP4 (100 µM) with pharmacological agents targeting ionotropic glutamate receptors (e.g., NMDA/AMPA antagonists like MK-801 or CNQX). Use intracellular recordings in retinal slices to measure membrane potential changes in bipolar cells. For APB-insensitive pathways, employ knockout models (e.g., mGluR6-deficient mice) or alternative antagonists (e.g., L-AP4 for group III mGluRs). Parallel experiments in species with divergent receptor expression (e.g., goldfish vs. mammalian retinas) can further clarify pathway specificity .

How should researchers resolve contradictions in studies where DL-AP4 fails to suppress ON responses in specific models?

Advanced
Contradictory findings, such as DL-AP4’s inability to block ON responses in goldfish retinas , may arise from species-specific receptor subtypes or compensatory signaling. To address this:

  • Perform comparative receptor profiling (e.g., immunohistochemistry for mGluR6 expression).
  • Use calcium imaging to identify residual glutamate signaling in the presence of DL-AP4.
  • Test alternative antagonists (e.g., LY341495 for broader mGluR inhibition) to rule out off-target effects.
  • Replicate experiments under varying light intensities to assess stimulus-dependent pathway recruitment.

What considerations are critical when incorporating DL-AP4 into phosphonopeptides for kinase mechanistic studies?

Advanced
When synthesizing phosphonopeptides (e.g., Leu-Arg-Arg-Ala-(DL-AP4)-Leu-Gly for cAMP-dependent kinase studies):

  • Ensure stereochemical fidelity during solid-phase synthesis to preserve phosphonate-glutamate isostere mimicry.
  • Validate peptide binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Use radiolabeled ATP (³²P-γ-ATP) in kinase assays to compare inhibition kinetics (Ki) between phosphonopeptides and native phosphoserine substrates.
  • Control for peptide solubility by adjusting buffer ionic strength (e.g., 150 mM NaCl in HEPES, pH 7.5) .

What are the limitations of DL-AP4 in studying extrasynaptic glutamate signaling in neostriatal circuits?

Advanced
DL-AP4’s efficacy is context-dependent in extrasynaptic environments due to rapid glutamate uptake by transporters (e.g., EAAT5) and low mGluR6 expression outside the retina. To mitigate:

  • Co-apply DL-AP4 with glutamate uptake inhibitors (e.g., TBOA) to prolong synaptic glutamate availability.
  • Combine with optogenetic glutamate uncaging to bypass transporter activity.
  • Validate receptor specificity using mGluR6-selective antibodies in Western blot or CRISPR-edited cell lines .

How can DL-AP4 be utilized to probe the role of metabotropic signaling in neurodegenerative disease models?

Advanced
In models of glaucoma or retinal degeneration:

  • Intravitreally inject DL-AP4 (1–10 mM) to assess mGluR6-dependent synaptic remodeling via electroretinography (ERG).
  • Correlate DL-AP4-induced ON-pathway suppression with apoptosis markers (e.g., caspase-3 activation) in bipolar cells.
  • Pair with transcriptomic profiling (RNA-seq) to identify downstream genes regulated by chronic mGluR6 inhibition.
  • Compare outcomes with mGluR6-positive allosteric modulators (PAMs) to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.